molecular formula C12H14N4O4S B1681781 Sulfadoxine CAS No. 2447-57-6

Sulfadoxine

Cat. No.: B1681781
CAS No.: 2447-57-6
M. Wt: 310.33 g/mol
InChI Key: PJSFRIWCGOHTNF-UHFFFAOYSA-N
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Description

sulphadoxine , belongs to the class of sulfa drugs. It is a white crystalline powder with slight bitterness and is nearly odorless. When exposed to light, it gradually changes color. Sulfadoxine is sparingly soluble in acetone, slightly soluble in ethanol, and almost insoluble in water. it dissolves readily in dilute hydrochloric acid or sodium hydroxide solutions .

Scientific Research Applications

Sulfadoxine finds applications in several fields:

    Medicine: Used to treat bacterial infections caused by Streptococcus, Pneumococcus, and Shigella species. It is also used in combination with pyrimethamine for treating and preventing malaria.

    Chemistry: this compound serves as a valuable building block for designing new drugs.

    Biology: Researchers study its effects on microbial growth and metabolism.

    Industry: this compound’s applications extend to pharmaceuticals and veterinary medicine.

Mechanism of Action

Target of Action

Sulfadoxine primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the conversion of PABA (para-aminobenzoic acid) to folic acid . Folic acid is vital for the synthesis, repair, and methylation of DNA, which is essential for cell growth in Plasmodium falciparum .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it interferes with the synthesis of folic acid . This disruption in the production of folic acid hinders the synthesis, repair, and methylation of DNA, thereby inhibiting the growth and reproduction of Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . This compound’s inhibition of dihydropteroate synthetase disrupts the conversion of PABA to folic acid, a critical step in this pathway . This disruption leads to a deficiency of folic acid, which is necessary for DNA synthesis, repair, and methylation . As a result, the growth and reproduction of Plasmodium falciparum are hindered .

Pharmacokinetics

This compound is rapidly and extensively absorbed from the gut . It is about 94% bound to plasma proteins . The elimination half-life (T 1/2) of this compound is around 184 hours in healthy adults following oral dosing . This long half-life contributes to its ability to provide prolonged therapeutic effects.

Result of Action

The primary result of this compound’s action is the inhibition of the growth and reproduction of Plasmodium falciparum . By disrupting the folate synthesis pathway, this compound deprives the parasite of the folic acid it needs for DNA synthesis, repair, and methylation . This leads to a decrease in the parasite’s ability to reproduce and grow, thereby helping to control the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as pyrimethamine, can enhance the effectiveness of this compound in treating malaria . Additionally, factors such as the patient’s health status, the presence of food in the stomach, and the pH of the stomach can affect the absorption and bioavailability of this compound . Resistance to this compound can also develop due to genetic mutations in the target enzyme, dihydropteroate synthetase .

Safety and Hazards

Sulfadoxine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . As a sulfonamide, it acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action exploits the difference between mammalian cells and other cells in their folic acid metabolism .

Cellular Effects

This compound inhibits the enzyme dihydropteroate synthase, which is necessary in the conversion of PABA to folic acid . As folic acid is vital to the synthesis, repair, and methylation of DNA, which is crucial to cell growth in Plasmodium falciparum, the parasite has difficulty reproducing when this nutrient is lacking .

Molecular Mechanism

The mechanism of action of this compound involves competitive inhibition of dihydropteroate synthase, thereby interfering with folate synthesis . This prevents the parasite from using folinic acid, leading to a disruption in the synthesis, repair, and methylation of DNA, which is vital to cell growth in Plasmodium falciparum .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies of resistance to the drug. For instance, a study on the temporal evolution of this compound-pyrimethamine resistance genotypes showed a consistent increase in resistance over time .

Dosage Effects in Animal Models

In animal models, this compound is administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria . The frequency of administration can be less if the drug is eliminated slowly in the species being treated .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis. It competes with PABA for incorporation into folic acid, thereby inhibiting the enzyme dihydropteroate synthase, which is necessary for the conversion of PABA to folic acid .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that all cells require folic acid for growth and that folic acid diffuses or is transported into human cells .

Preparation Methods

Synthetic Routes: Sulfadoxine can be synthesized through various routes. One common method involves the condensation of 4-aminobenzenesulfonyl chloride with 5,6-dimethoxypyrimidine in the presence of a base. The resulting product is this compound. The reaction can be represented as follows:

4-aminobenzenesulfonyl chloride+5,6-dimethoxypyrimidineThis compound\text{4-aminobenzenesulfonyl chloride} + \text{5,6-dimethoxypyrimidine} \rightarrow \text{this compound} 4-aminobenzenesulfonyl chloride+5,6-dimethoxypyrimidine→this compound

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Types of Reactions: Sulfadoxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.

Major Products: The major products formed from this compound reactions include derivatives with modified functional groups. These modifications influence the compound’s pharmacological properties.

Comparison with Similar Compounds

Sulfadoxine’s uniqueness lies in its ultra-long-lasting effect, making it suitable for prophylaxis and treatment. Similar compounds include other sulfa drugs like sulfadimoxine and sulfamethoxazole.

Properties

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023608
Record name Sulfadoxine
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Molecular Weight

310.33 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Sulfadoxine
Source Human Metabolome Database (HMDB)
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Solubility

2.96e-01 g/L
Record name Sulfadoxine
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Mechanism of Action

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid.
Record name Sulfadoxine
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CAS No.

2447-57-6
Record name Sulfadoxine
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Melting Point

190-194 °C, 190 - 194 °C
Record name Sulfadoxine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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